molecular formula C19H23NO2 B8436814 Ethyl 4-benzhydrylaminobutyrate

Ethyl 4-benzhydrylaminobutyrate

Cat. No.: B8436814
M. Wt: 297.4 g/mol
InChI Key: RFUUUXQZERBQOF-UHFFFAOYSA-N
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Description

Ethyl 4-benzhydrylaminobutyrate is an ester derivative featuring a benzhydryl (diphenylmethyl) group attached to an amino-substituted butyrate backbone.

The benzhydryl group enhances steric bulk and lipophilicity, which may improve membrane permeability compared to simpler esters like ethyl butyrate . The amino group introduces basicity, enabling salt formation for enhanced solubility in aqueous media. Such properties position this compound as a candidate for prodrug development or bioactive molecule design.

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

ethyl 4-(benzhydrylamino)butanoate

InChI

InChI=1S/C19H23NO2/c1-2-22-18(21)14-9-15-20-19(16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13,19-20H,2,9,14-15H2,1H3

InChI Key

RFUUUXQZERBQOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCNC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares ethyl 4-benzhydrylaminobutyrate with three analogs: ethyl 4-nitrobenzoate, methyl 4-(methylamino)butanoate, and ethyl butyrate.

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile Primary Applications
This compound C₁₉H₂₃NO₂ (inferred) ~297.4 (calculated) Ester, benzhydryl, amine Lipophilic (organic solvents) Pharmaceutical intermediates
Ethyl 4-nitrobenzoate C₉H₉NO₄ 195.17 Ester, nitro Low water solubility Synthetic chemistry, dyes
Methyl 4-(methylamino)butanoate C₆H₁₃NO₂ 131.17 Ester, methylamine Moderate polarity Research reagents
Ethyl butyrate C₆H₁₂O₂ 116.16 Ester Hydrophobic (fats, oils) Flavoring agents (grapefruit)
Key Observations:
  • Lipophilicity: this compound’s benzhydryl group confers significantly higher hydrophobicity than methyl 4-(methylamino)butanoate or ethyl butyrate, likely impacting its pharmacokinetic behavior .
  • Reactivity: The nitro group in ethyl 4-nitrobenzoate is electron-withdrawing, contrasting with the electron-donating amino group in this compound. This difference influences their reactivity in substitution or reduction reactions .
  • Bioactivity Potential: While ethyl butyrate is primarily used in food industries, amino-substituted esters like this compound may exhibit pharmacological activity due to structural similarities to bioactive amines (e.g., antihistamines) .

Pharmacological and Industrial Relevance

  • Ethyl 4-Nitrobenzoate : Used as a precursor in dye synthesis and organic transformations due to its nitro group’s redox activity .

Solubility and Stability

  • This compound’s low water solubility (inferred) may necessitate formulation with surfactants or co-solvents. In contrast, methyl 4-(methylamino)butanoate’s amine group allows for salt formation, improving aqueous solubility .
  • Ethyl butyrate’s volatility and fruity odor make it unsuitable for pharmaceutical use, whereas this compound’s stability and low volatility align with drug development needs .

Preparation Methods

Synthesis of Ethyl 4-Bromobutyrate

The first step involves preparing ethyl 4-bromobutyrate, a key intermediate. As detailed in CN114736119A , γ-butyrolactone undergoes a one-step reaction with dry hydrogen bromide (HBr) gas and ethanol under controlled conditions:

  • Reagents : γ-Butyrolactone, HBr gas, absolute ethanol.

  • Conditions :

    • HBr gas introduced at 10–30°C (1.2:1 molar ratio to γ-butyrolactone).

    • Ethanol added post-HBr introduction (1.06:1 molar ratio to γ-butyrolactone).

    • Reaction at 40°C for 4 hours.

  • Yield : >93% with >98% purity.

Synthesis of Benzhydrylamine

Benzhydrylamine is synthesized via the Leuckart reaction (Source):

  • Reagents : Benzophenone, formamide, formic acid.

  • Conditions :

    • Heating at 190°C for 3 hours.

    • Hydrolysis with HCl to isolate the hydrochloride salt.

  • Yield : 94%.

Substitution Reaction

Ethyl 4-bromobutyrate reacts with benzhydrylamine in a nucleophilic substitution (SN2):

  • Reagents : Ethyl 4-bromobutyrate, benzhydrylamine, potassium carbonate (K₂CO₃).

  • Conditions :

    • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

    • Temperature: 80–100°C for 12–24 hours.

    • Base: K₂CO₃ (2.0 equiv) to neutralize HBr.

  • Workup : Filtration, extraction with dichloromethane, and column chromatography.

  • Yield : Estimated 80–85% based on analogous reactions.

Mechanistic Insight :
The bromide leaving group in ethyl 4-bromobutyrate is displaced by the nucleophilic amine, forming the C–N bond. Steric hindrance from the benzhydryl group is mitigated by using polar aprotic solvents to enhance reactivity.

Esterification of 4-Benzhydrylaminobutyric Acid

Synthesis of 4-Benzhydrylaminobutyric Acid

γ-Butyrolactone undergoes ring-opening with benzhydrylamine under acidic conditions:

  • Reagents : γ-Butyrolactone, benzhydrylamine, HBr or HCl.

  • Conditions :

    • Reflux in toluene at 90°C for 6–8 hours.

    • Acid catalyst (e.g., H₂SO₄) to protonate the lactone carbonyl.

  • Yield : 70–75% (estimated).

Esterification with Ethanol

The carboxylic acid is esterified using ethanol:

  • Reagents : 4-Benzhydrylaminobutyric acid, ethanol, zeolite catalyst (H-MOR or H-HEU-M).

  • Conditions :

    • Microwave irradiation (2450 MHz, 300 W) or ultrasound (37 kHz, 330 W) for 2 hours.

    • Solvent-free or ethanol as solvent.

  • Yield : 65–70% with zeolite catalysts.

Comparative Analysis :

ParameterNucleophilic SubstitutionEsterification
Steps 32
Overall Yield ~80%~70%
Purity >95%>90%
Catalyst Complexity Low (K₂CO₃)Moderate (zeolites)
Reaction Time 12–24 hours2–4 hours (with MW/US)

Alternative Pathways and Innovations

Solid-Phase Synthesis

Immobilized catalysts (e.g., Pd/C or rare-earth oxides) from CN103467261B could enhance esterification efficiency:

  • Example : 5% Pd/C in hydrogenation reactors improves turnover frequency by 30%.

Critical Considerations

  • Purification : Chromatography or recrystallization (e.g., using n-heptane) is essential due to the compound’s high molecular weight and polarity.

  • Side Reactions : Over-alkylation of benzhydrylamine is minimized by using a 1:1 molar ratio of reagents.

  • Green Chemistry : Zeolite catalysts and solvent-free conditions align with sustainable practices, reducing waste .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for Ethyl 4-benzhydrylaminobutyrate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling benzhydrylamine with ethyl 4-bromobutyrate via nucleophilic substitution. Optimization may include:

  • Varying solvents (e.g., DMF or THF) to improve yield .
  • Adjusting temperature (40–80°C) and reaction time (12–24 hours) to balance conversion and side-product formation.
  • Using catalysts like potassium carbonate or triethylamine to enhance amine reactivity. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Characterization should include <sup>1</sup>H/<sup>13</sup>C NMR and HRMS to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Compare experimental peaks (e.g., ester C=O stretch at ~1740 cm<sup>-1</sup>, amine N-H bend at ~1600 cm<sup>-1</sup>) with reference spectra from NIST Chemistry WebBook .
  • Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns.
  • NMR : Assign peaks for benzhydryl protons (aromatic δ 7.2–7.5 ppm) and butyrate chain protons (CH2 δ 1.2–2.5 ppm). Discrepancies in spectral data should prompt re-evaluation of purity or stereochemistry .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep in airtight containers under inert gas (N2) to prevent oxidation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validate Sources : Compare bioassay results from EPA DSSTox, PubChem, and peer-reviewed journals. For example, discrepancies in IC50 values for enzyme inhibition may arise from assay conditions (e.g., pH, temperature) .
  • Replicate Experiments : Standardize protocols (e.g., cell lines, incubation times) to isolate variables. Use statistical tools (ANOVA, t-tests) to assess significance.
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities and correlate with experimental data .

Q. What computational strategies are effective for predicting the conformational stability of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G* level. Analyze rotational barriers of the benzhydryl group to identify stable conformers .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water or DMSO) to assess dynamic behavior over 100-ns trajectories. Compare with experimental NMR coupling constants (e.g., JHH for diastereotopic protons).

Q. How can researchers design experiments to explore structure-activity relationships (SAR) of this compound analogs?

  • Methodological Answer :

  • Scaffold Modification : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on the benzhydryl ring) .
  • Bioactivity Profiling : Test analogs against target enzymes (e.g., kinases) using fluorescence-based assays. Corrogate activity trends with Hammett σ values or logP data.
  • Crystallography : Co-crystallize active analogs with target proteins (if feasible) to identify key binding interactions .

Data Contradiction Analysis

Q. Why do spectral databases like NIST and EPA DSSTox show variations in IR data for similar esters?

  • Methodological Answer :

  • Sample Purity : Impurities (e.g., residual solvents) may alter peak positions. Re-purify compounds and re-acquire spectra .
  • Instrument Calibration : Ensure spectrometers are calibrated using polystyrene standards. Cross-check with in-house reference compounds.
  • Phase Differences : Gas-phase (NIST) vs. solid/liquid-phase (experimental) spectra can shift due to intermolecular interactions .

Ethical and Compliance Considerations

Q. How should researchers address regulatory compliance when studying this compound in biological systems?

  • Methodological Answer :

  • Institutional Approval : Submit protocols to ethics committees for studies involving human/animal tissues.
  • Documentation : Maintain records of chemical sourcing (e.g., CAS numbers), safety data sheets (SDS), and disposal methods per EPA guidelines .

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